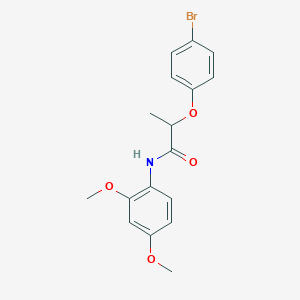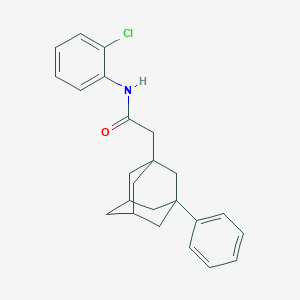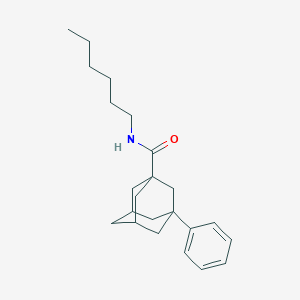![molecular formula C20H19Cl2N3O3S B4111356 2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTT or Dithiothreitol and is widely used as a reducing agent in biochemistry and molecular biology experiments.
Mechanism of Action
DTT works by reducing disulfide bonds in proteins and peptides. Disulfide bonds are formed between two cysteine residues in a protein and contribute to the stability and structure of the protein. DTT reduces the disulfide bond by donating two electrons to one of the sulfur atoms in the bond, forming a thiol group. This reaction breaks the disulfide bond and results in the formation of two thiol groups.
Biochemical and Physiological Effects
DTT has both biochemical and physiological effects. Biochemically, DTT can alter protein structure and function by reducing disulfide bonds. Physiologically, DTT can induce cell death in certain cell types by disrupting the redox balance of the cell. DTT has also been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of DTT is its ability to reduce disulfide bonds quickly and efficiently. DTT is also relatively inexpensive and readily available. However, DTT can be toxic to cells at high concentrations and can interfere with certain assays. DTT can also oxidize easily, leading to the formation of disulfide bonds and reducing its effectiveness as a reducing agent.
Future Directions
There are several future directions for research on DTT. One area of interest is the development of new reducing agents that are less toxic and more effective than DTT. Another area of interest is the study of the effects of DTT on different cell types and in different disease models. Additionally, the use of DTT in the preparation of nanoparticles and other materials is an area of active research. Finally, the development of new methods for the synthesis of DTT and related compounds is an ongoing area of research.
Scientific Research Applications
DTT has a wide range of applications in scientific research. It is commonly used as a reducing agent to break disulfide bonds in proteins and peptides. This allows for the study of protein structure and function. DTT is also used to reduce disulfide bonds in antibodies, allowing for the preparation of F(ab')2 fragments. Additionally, DTT is used in the preparation of cell lysates and in the purification of recombinant proteins.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-morpholin-4-yl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-12(28-17-5-2-13(21)10-15(17)22)19(26)24-20-23-16-4-3-14(11-18(16)29-20)25-6-8-27-9-7-25/h2-5,10-12H,6-9H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQAZABMUYHVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)

![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)

![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4111349.png)

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)